N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The compound contains a trifluoromethyl group attached to a phenyl ring, which is known to have strong electron-withdrawing properties. This could potentially affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
- Trifluoromethylpyridines (TFMP) and their derivatives play a crucial role in protecting crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
- Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s properties and the pyridine ring contribute to their pharmacological effects .
- Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential in veterinary medicine, highlighting their versatility and relevance in animal health .
- While not directly related to the compound mentioned, indole derivatives have been studied for their anti-HIV properties. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies to assess their potential as anti-HIV agents .
- The compound’s structure suggests it could serve as a precursor for heterocycle synthesis. Similar to other 4-hydroxy-2-quinolones, it might participate in the construction of related heterocyclic compounds with unique biological activities .
- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which contain a trifluoromethyl group, have been synthesized using microwave irradiation methods. Such synthetic approaches contribute to the development of novel compounds with potential applications .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Anti-HIV Research
Heterocycle Synthesis
Microwave-Assisted Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-3-10(4-6-11)13(23)9-21-14(24)15(25)22-12-2-1-7-20-8-12/h1-8,13,23H,9H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJYDUTXRMTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide |
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